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molecular formula C5H10FN5 B8383602 2-[2-(2-Fluoro-ethyl)-2H-tetrazol-5-yl]-ethylamine

2-[2-(2-Fluoro-ethyl)-2H-tetrazol-5-yl]-ethylamine

Cat. No. B8383602
M. Wt: 159.17 g/mol
InChI Key: SIFMTKVDHBZGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902375B2

Procedure details

A solution of {2-[2-(2-Fluoro-ethyl)-2H-tetrazol-5-yl]-ethyl}-carbamic acid tert-butyl ester (step 1) (0.025 g, 0.0964 mmol) in DCM (3 ml) is treated with hydrochloric acid (1 ml, 4M in dioxane) and allowed to stir at room temperature for 1 hour. The reaction mixture is concentrated in vacuo to yield the titled compound as a white solid.
Name
{2-[2-(2-Fluoro-ethyl)-2H-tetrazol-5-yl]-ethyl}-carbamic acid tert-butyl ester
Quantity
0.025 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[N:11]=[N:12][N:13]([CH2:15][CH2:16][F:17])[N:14]=1)(C)(C)C.Cl>C(Cl)Cl>[F:17][CH2:16][CH2:15][N:13]1[N:12]=[N:11][C:10]([CH2:9][CH2:8][NH2:7])=[N:14]1

Inputs

Step One
Name
{2-[2-(2-Fluoro-ethyl)-2H-tetrazol-5-yl]-ethyl}-carbamic acid tert-butyl ester
Quantity
0.025 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC=1N=NN(N1)CCF)=O
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FCCN1N=C(N=N1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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